

A Comprehensive Spectroscopic Analysis of 4-Chloro-3-methylphenylboronic Acid

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Compound of Interest

Compound Name: 4-Chloro-3-methylphenylboronic acid

Cat. No.: B068512

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-Chloro-3-methylphenylboronic acid** (CAS No: 161950-10-3), a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **4-Chloro-3-methylphenylboronic acid**. This data is compiled based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For boronic acids, sample preparation can be crucial to obtain high-quality spectra, as they can form oligomers.[2] Using a solvent like d4-methanol or forming a diethanolamine adduct can yield clearer spectra.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0	s	2H	B(OH) ₂
~7.7	d	1H	Ar-H
~7.6	dd	1H	Ar-H
~7.4	d	1H	Ar-H
~2.4	s	3H	-CH ₃

Note: The chemical shifts for the aromatic protons are estimations based on substituent effects of chlorine and methyl groups on a phenylboronic acid scaffold. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary with concentration and water content.

Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~143	Ar-C
~136	Ar-C
~135	Ar-C-Cl
~131	Ar-C
~129	Ar-C
Not Observed	Ar-C-B
~20	-CH ₃

Note: The carbon atom attached to the boron atom is often not observed or is very broad in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.[3]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Chloro-3-methylphenylboronic acid** is expected to show characteristic absorptions for the O-H, B-O, and aromatic C-H bonds.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (from B(OH) ₂)
~3050	Medium	Aromatic C-H stretch
~1600	Medium	Aromatic C=C stretch
1400 - 1300	Strong	B-O stretch
~1100	Medium	C-Cl stretch
~850	Strong	Aromatic C-H out-of-plane bend

Note: The broadness of the O-H stretch is due to hydrogen bonding. The B-O stretching vibration is a key characteristic of boronic acids.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For boronic acids, derivatization (e.g., silylation for GC-MS) or using specific ionization techniques like Electrospray Ionization (ESI) can improve analysis.[\[6\]](#)

Table 4: Predicted Mass Spectrometry Data Ionization Mode: Electron Ionization (EI)

m/z	Relative Abundance	Proposed Fragment
172/170	Moderate	[M] ⁺ (Molecular Ion, showing isotopic pattern for Cl)
154/152	High	[M - H ₂ O] ⁺
126/124	High	[M - B(OH) ₂] ⁺

Note: The molecular formula for **4-Chloro-3-methylphenylboronic acid** is C₇H₈BClO₂ with a molecular weight of approximately 170.4 g/mol [\[1\]](#) The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-3-methylphenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Instrument Setup:
 - Use a standard 400 or 500 MHz NMR spectrometer.[\[7\]](#)[\[8\]](#)
 - Tune and shim the instrument to the specific solvent and sample.
- ¹H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - Set a spectral width of approximately 12-16 ppm.
 - Use a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - Set a spectral width of approximately 220-250 ppm.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

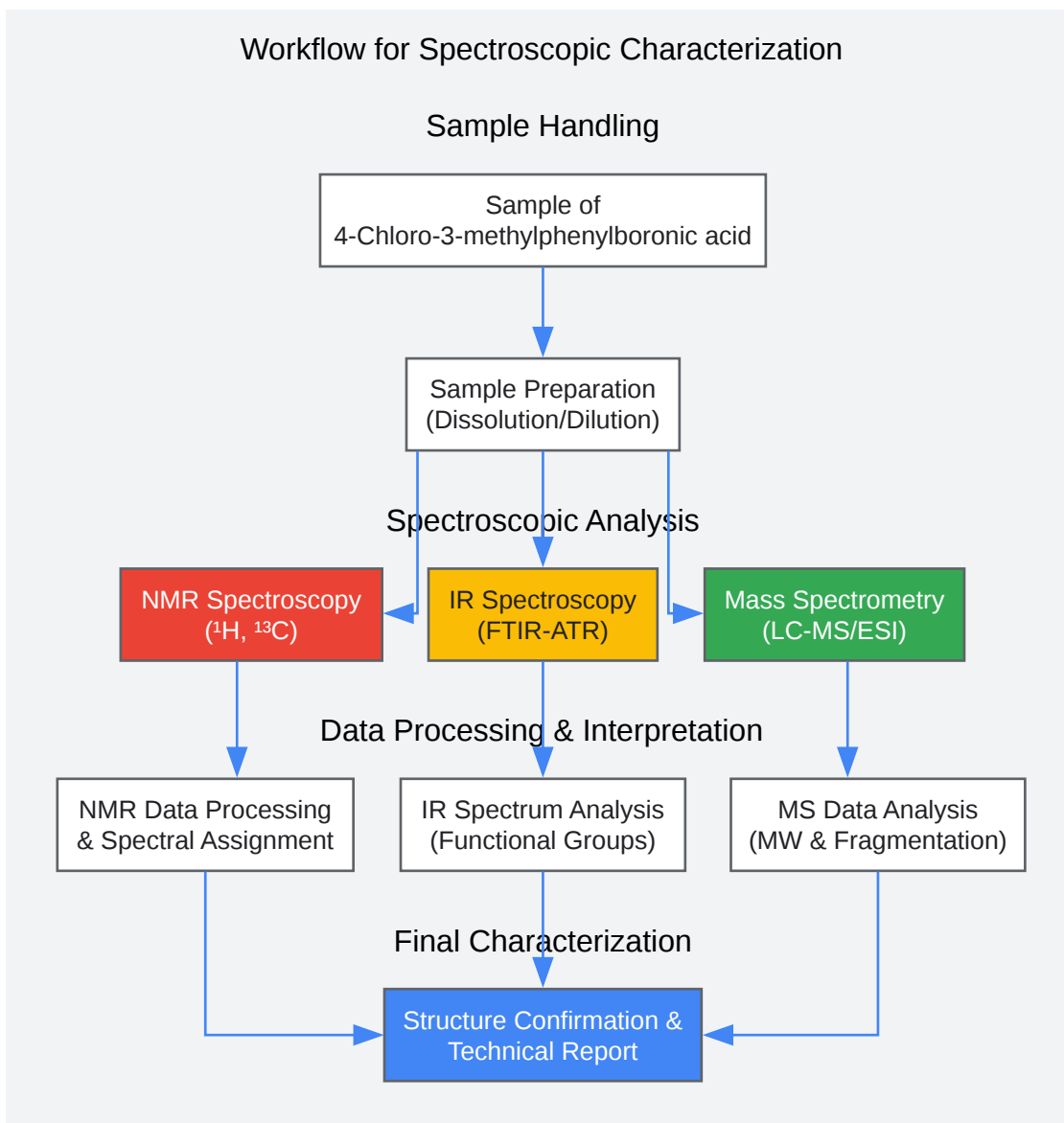
- Sample Preparation: Place a small amount of the solid **4-Chloro-3-methylphenylboronic acid** powder directly onto the ATR crystal.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Record a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:
 - Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
 - Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
 - The typical spectral range is $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water.^[6] A small amount of formic acid or ammonium acetate can be added to aid ionization.^{[6][9]}
- Liquid Chromatography (LC) Setup:
 - Column: Use a C18 reverse-phase column.
 - Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid for positive ion mode) is common.
 - Flow Rate: Typically 0.2-0.5 mL/min.
- Mass Spectrometry (MS) Setup:
 - Ionization Source: Electrospray Ionization (ESI).
 - Mode: Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$ in positive mode or $[M-H]^-$ in negative mode) and any significant adducts or fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical sample like **4-Chloro-3-methylphenylboronic acid**.



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